Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Description

The exact mass of the compound Ethyl 4-methyl-1h-pyrrole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-methyl-1h-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methyl-1h-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

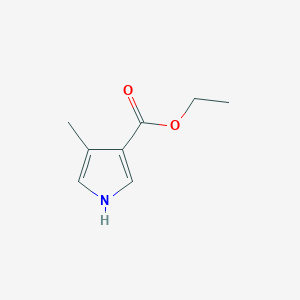

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284158 | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-49-7 | |

| Record name | 2199-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates key data, outlines general experimental protocols for property determination, and presents logical workflows for analysis.

Chemical Identity and Structure

Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure features a methyl group at the 4-position and an ethyl carboxylate group at the 3-position.

-

IUPAC Name: ethyl 4-methyl-1H-pyrrole-3-carboxylate[1]

-

Synonyms: 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 3-ethoxycarbonyl-4-methyl-pyrrole[1][2]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 4-methyl-1H-pyrrole-3-carboxylate | PubChem[1] |

| CAS Number | 2199-49-7 | PubChem, ChemicalBook[1][2] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem, ChemicalBook[1][2] |

| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | PubChem[1] |

| InChIKey | MMDOYVVZUVZLHQ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CNC=C1C | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and suitability for various synthetic procedures.

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Weight | 153.18 g/mol | PubChem, ChemicalBook[1][2] | |

| Appearance | Yellow to brown Solid | ChemicalBook[2] | |

| Melting Point | 72-75 °C | ChemicalBook[2] | |

| Boiling Point | 289.7 ± 20.0 °C | 760 Torr (Predicted) | ChemicalBook[2] |

| Density | 1.106 ± 0.06 g/cm³ | 20 °C, 760 Torr (Predicted) | ChemicalBook[2] |

| Flash Point | 129.0 ± 21.8 °C | (Predicted) | ChemicalBook[2] |

| Solubility | Slightly Soluble (2.3 g/L) | 25 °C (Predicted) | ChemicalBook[2] |

Table 3: Computed and Spectroscopic Properties

| Property | Value | Method | Source |

|---|---|---|---|

| XLogP3 | 2.1 | Computed | PubChem[1] |

| pKa | 15.72 ± 0.50 | Predicted | ChemicalBook[2] |

| Polar Surface Area | 42.1 Ų | Computed | PubChem[1] |

| Rotatable Bond Count | 2 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Spectral Information | ¹³C NMR, FT-IR, Raman | Available | PubChem[1] |

Experimental Protocols for Property Determination

Detailed experimental procedures for determining the physicochemical properties of organic compounds follow established laboratory methodologies.

3.1. Melting Point Determination The melting point is a fundamental property used to identify and assess the purity of a solid organic compound.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this occurs over a narrow range.

-

Methodology:

-

A small, dry sample of Ethyl 4-methyl-1H-pyrrole-3-carboxylate is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).[3]

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3]

-

3.2. Boiling Point Determination The boiling point provides insight into the volatility of a liquid. As this compound is a solid at room temperature, its boiling point is typically measured at reduced pressure to prevent decomposition.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

-

Methodology (Simple Distillation):

-

The compound is placed in a round-bottom flask.[3]

-

A simple distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.[3]

-

The flask is heated. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor as it passes into the condenser.[3]

-

The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point at that specific pressure.[3]

-

3.3. Solubility Determination Solubility is a critical parameter, especially in drug development and reaction chemistry.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.[4]

-

The mixture is agitated (shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of the compound in the resulting saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Visualized Workflows and Relationships

4.1. General Synthesis Pathway The synthesis of substituted pyrroles can often be achieved through multi-component reactions that build the heterocyclic ring. A common strategy involves the condensation of an α-amino ketone (or a precursor) with a β-dicarbonyl compound. The diagram below illustrates a generalized logical flow for such a synthesis.

Caption: Generalized workflow for Hantzsch-type pyrrole synthesis.

4.2. Experimental Workflow for Physicochemical Analysis The determination of the key properties of a synthesized compound follows a logical progression from the pure sample to validated data points.

Caption: Workflow for the experimental determination of key properties.

References

- 1. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2199-49-7 CAS MSDS (ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Molecular Structure and Properties

Ethyl 4-methyl-1H-pyrrole-3-carboxylate possesses the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its structure, featuring a pyrrole ring substituted with a methyl group and an ethyl carboxylate group, is a key determinant of its chemical and spectral properties.

Chemical Structure:

Spectral Data

The following sections present the key spectral data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-9.0 | Broad Singlet | 1H | N-H |

| ~6.8-7.2 | Multiplet | 1H | Pyrrole C2-H |

| ~6.5-6.8 | Multiplet | 1H | Pyrrole C5-H |

| 4.25 | Quartet | 2H | -O-CH₂-CH₃ |

| 2.20 | Singlet | 3H | C4-CH₃ |

| 1.33 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The predicted ¹H NMR data is based on the analysis of similar pyrrole structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 129.0 | Pyrrole C5 |

| 123.5 | Pyrrole C2 |

| 117.8 | Pyrrole C3 |

| 115.3 | Pyrrole C4 |

| 59.5 | -O-CH₂-CH₃ |

| 14.5 | -O-CH₂-CH₃ |

| 11.8 | C4-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[1]

Table 3: IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1550 | Medium | C=C Stretch (Pyrrole ring) |

| ~1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Adduct |

| 154.08626 | [M+H]⁺ |

| 176.06820 | [M+Na]⁺ |

| 171.11280 | [M+NH₄]⁺ |

| 152.07170 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of Ethyl 4-methyl-1H-pyrrole-3-carboxylate (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, where it is ionized and the mass-to-charge ratios of the resulting ions are measured.

-

Electron Impact (EI): This is a higher-energy ionization technique that can cause fragmentation of the molecule, providing additional structural information. The sample is introduced into the vacuum of the mass spectrometer and bombarded with electrons.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

Caption: Workflow for spectral analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with Ethyl 4-methyl-1H-pyrrole-3-carboxylate. The provided spectral data and experimental protocols are intended to facilitate its accurate identification and characterization in various scientific applications.

References

CAS number 2199-49-7 properties and structure

An in-depth analysis of the properties and structure associated with CAS number 2199-49-7 reveals a likely misidentification in the query, with the requested detailed information aligning more closely with the well-documented compound CAS 3864-99-1. This guide will first present the available data for CAS 2199-49-7, followed by a comprehensive overview of CAS 3864-99-1, which is likely the intended subject of inquiry for researchers, scientists, and drug development professionals.

Part 1: Analysis of CAS Number 2199-49-7

Chemical Identity: Ethyl 4-methyl-1H-pyrrole-3-carboxylate[1][2][3][4][5][6][7]

This compound is a pyrrole derivative. The available information is primarily limited to its basic chemical and physical properties.

Structure

The chemical structure for Ethyl 4-methyl-1H-pyrrole-3-carboxylate is characterized by a central pyrrole ring.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3][7][8] |

| Molecular Weight | 153.18 g/mol | [3][7][8] |

| Melting Point | 72-75°C | [9] |

| Boiling Point | 289.7 ± 20.0 °C at 760 Torr | [9] |

| Density | 1.106 ± 0.06 g/cm³ (at 20°C) | [9] |

| Appearance | Yellow Powder | [8] |

| Purity | Min. 95% | [8] |

There is no available information in the provided search results regarding signaling pathways or detailed experimental protocols for CAS 2199-49-7.

Part 2: In-Depth Technical Guide for CAS 3864-99-1

It is highly probable that the intended compound of interest for an in-depth technical guide is 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol , with CAS number 3864-99-1 . This compound is a well-known UV absorber, often referred to by trade names such as Tinuvin 327. Its properties and applications are extensively documented and are of significant interest to researchers in materials science and potentially in drug development due to its widespread use and potential for human exposure.

Chemical Identity: 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol[10][11][12][13]

Structure

The molecular structure consists of a phenol ring substituted with two tert-butyl groups and a chlorinated benzotriazole moiety.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this UV absorber.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClN₃O | [13][14][15][16] |

| Molecular Weight | 357.88 g/mol | [13][14][15][16] |

| Appearance | Light yellow powder / Yellowish crystalline powder | [15][16][17][18] |

| Melting Point | 150-153 °C[10][13][14], 154-157 °C[17][18] | |

| Density | 1.26 g/cm³ | [10][14] |

| Flash Point | 234 °C | [14] |

| Purity | ≥99% (HPLC) | [17][18] |

| Ash Content | ≤0.1% | [17][18] |

| Volatile Content | ≤0.5% | [15] |

| Light Transmittance | 460 nm: ≥93-95% 500 nm: ≥95-97% | [15][17][18] |

Applications

This compound is primarily used as a UV absorber to protect various materials from degradation caused by ultraviolet radiation.[11] It is particularly suitable for stabilizing polyethylene, polypropylene, polyvinyl chloride, polymethyl methacrylate, and ABS resins.[15][16][17] Its low volatility and good compatibility with polyolefins make it a valuable additive in the plastics industry.[17]

Experimental Protocols

Preparation Method

A general outline for the synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves a multi-step process:[10]

-

Alkylation of Phenol: Phenol is reacted with isobutylene in the presence of sulfuric acid to produce 2,4-di-tert-butylphenol.[10]

-

Diazotization: p-chloro-o-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.[10]

-

Coupling Reaction: The diazonium salt is then coupled with the previously prepared 2,4-di-tert-butylphenol.[10]

-

Reduction Reaction: The resulting intermediate is reduced using zinc powder in ethanol to form the final benzotriazole product.[10]

-

Refining: The crude product is purified through crystallization.[10]

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthesis workflow for CAS 3864-99-1.

Safety and Toxicology

Hazard Identification:

-

Risk Codes: R36/37/38 - Irritating to eyes, respiratory system and skin.[10][14]

-

Safety Codes: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[10][14]

-

Hazard Symbol: Xi (Irritant)[14]

Potential Endocrine Disruptor:

This compound is listed as a potential endocrine-disrupting compound.[12]

The logical relationship for handling and safety precautions is outlined below.

Caption: Safety and handling logic for CAS 3864-99-1.

Due to the lack of specific information on signaling pathways in the provided search results, a corresponding diagram cannot be generated at this time. Further research into the biological activity and toxicological mechanisms of this compound would be required to delineate any associated signaling pathways.

References

- 1. 2199-49-7(Ethyl 4-methyl-1h-pyrrole-3-carboxylate) | Kuujia.com [it.kuujia.com]

- 2. ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE | 2199-49-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2199-49-7 ethyl 4-methyl-1H-pyrrole-3-carboxylate | China Hong Kong | Manufacturer | Hong Kong Tiansheng New Material Trading Co., Ltd [m.chemicalbook.com]

- 5. 2199-49-7 CAS MSDS (ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2199-49-7|Ethyl 4-methyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Ethyl 4-methylpyrrole 3-carboxylate | CymitQuimica [cymitquimica.com]

- 9. 2199-49-7 | CAS DataBase [m.chemicalbook.com]

- 10. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol [chembk.com]

- 11. Buy 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | 3864-99-1 [smolecule.com]

- 12. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | C20H24ClN3O | CID 77470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol 98 3864-99-1 [sigmaaldrich.com]

- 14. Tinuvin 327 | CAS 3864-99-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 15. haihangindustry.com [haihangindustry.com]

- 16. haihangchem.com [haihangchem.com]

- 17. additivesforpolymer.com [additivesforpolymer.com]

- 18. additivesforpolymer.com [additivesforpolymer.com]

The Synthesis and Discovery of Substituted Pyrroles: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic substitution of the pyrrole ring allows for the fine-tuning of physicochemical and pharmacological properties, making the development of robust synthetic methodologies a critical endeavor.

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted pyrroles, from classical name reactions to modern catalytic approaches. It further delves into the drug discovery process for pyrrole-based compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to clarify complex workflows and biological pathways.

I. Synthetic Methodologies for Substituted Pyrroles

The construction of the pyrrole ring can be achieved through a variety of synthetic routes, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Classical Syntheses

Several named reactions have become fundamental tools for pyrrole synthesis.

-

Paal-Knorr Synthesis: This is one of the most common and straightforward methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole.[3]

-

Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4][5][6] The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile.[4][6]

-

Van Leusen Pyrrole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene (a Michael acceptor).[7][8] The reaction proceeds under basic conditions, where TosMIC acts as a three-atom synthon to construct the pyrrole ring.[7][8]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing substituted pyrroles.

-

Transition-Metal-Catalyzed Syntheses: Various transition metals, including palladium, rhodium, gold, and copper, have been employed to catalyze the formation of pyrroles from a range of starting materials.[9][10][11][12][13] These reactions often proceed under mild conditions with high efficiency and functional group tolerance. For instance, zinc iodide can effectively catalyze the formation of pyrroles from dienyl azides at room temperature.[9][10]

-

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex pyrrole structures by combining three or more reactants in a single synthetic operation.[14][15][16][17] These reactions are particularly valuable in the construction of diverse compound libraries for drug discovery.

II. Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method is often guided by factors such as yield, reaction time, and the complexity of the starting materials. The following tables summarize quantitative data for the synthesis of representative substituted pyrroles using various methods.

| Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles [18] | |||

| Entry | Amine | Catalyst | Time (min) |

| 1 | Aniline | CATAPAL 200 | 45 |

| 2 | 4-Methoxyaniline | CATAPAL 200 | 45 |

| 3 | Benzylamine | CATAPAL 200 | 45 |

| 4 | n-Butylamine | CATAPAL 200 | 45 |

| Table 2: Transition-Metal-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Dienyl Azides [9][10] | |||

| Entry | Substrate | Catalyst | Solvent |

| 1 | (E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoate | ZnI₂ | CH₂Cl₂ |

| 2 | (E)-Ethyl 2-azido-5-(4-methoxyphenyl)penta-2,4-dienoate | ZnI₂ | CH₂Cl₂ |

| 3 | (E)-Ethyl 2-azido-5-(4-nitrophenyl)penta-2,4-dienoate | ZnI₂ | CH₂Cl₂ |

| 4 | (E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoate | Rh₂(O₂CC₃F₇)₄ | CH₂Cl₂ |

| Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles [8][19] | |||

| Entry | Michael Acceptor | Base | Solvent |

| 1 | Chalcone derivative | NaH | DMSO/Et₂O |

| 2 | α,β-Unsaturated ester | NaH | DMSO/Et₂O |

| 3 | α,β-Unsaturated ketone | NaH | DMSO/Et₂O |

| 4 | α,β-Unsaturated nitrile | NaH | DMSO/Et₂O |

III. Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for key pyrrole syntheses.

General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles[18]

A mixture of 2,5-hexanedione (1 mmol) and a primary amine (1 mmol) is combined with a catalytic amount of an acid catalyst (e.g., 40 mg of CATAPAL 200). The reaction mixture is heated at 60 °C for a specified time (e.g., 45 minutes) under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the desired product is extracted with an organic solvent (e.g., ethyl acetate), and the catalyst is removed by filtration or centrifugation. The crude product is then purified by column chromatography.

General Procedure for Hantzsch Pyrrole Synthesis[4]

To a solution of a β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), the primary amine or ammonia (1 equivalent) is added, and the mixture is stirred at room temperature. Subsequently, the α-haloketone (1 equivalent) is added, and the reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

General Procedure for Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrroles[19]

A mixture of the enone (1 mmol) and tosylmethyl isocyanide (TosMIC) (1 mmol) is prepared in a solvent such as dimethyl sulfoxide (DMSO). This mixture is then added dropwise to a suspension of a strong base, like sodium hydride (NaH), in an ethereal solvent at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

IV. Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes.

Caption: A generalized workflow for the discovery of bioactive substituted pyrroles.

Many pyrrole-containing compounds exhibit their biological effects by modulating specific signaling pathways. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core function by inhibiting the cyclooxygenase (COX) enzymes.[20]

Caption: Inhibition of the COX pathway by a pyrrole-containing NSAID.

The relationship between different synthetic strategies can be visualized to aid in selecting the most appropriate method based on the desired substitution pattern.

Caption: Logical relationships between synthetic methods and resulting pyrrole substitution patterns.

V. Conclusion

The synthesis and discovery of substituted pyrroles remain a vibrant and highly significant area of chemical research. The classical synthetic methods provide robust and reliable routes to a variety of pyrrole derivatives, while modern transition-metal-catalyzed and multicomponent reactions offer enhanced efficiency, milder conditions, and access to greater molecular diversity. For researchers in drug development, a thorough understanding of these synthetic strategies, coupled with a systematic approach to biological screening and lead optimization, is paramount for the successful discovery of novel therapeutic agents. The continued innovation in pyrrole synthesis will undoubtedly lead to the development of new medicines and advanced materials with profound impacts on science and society.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides - Organic Letters - Figshare [acs.figshare.com]

- 13. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orientjchem.org [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [PDF] Multicomponent reactions for the synthesis of pyrroles. | Semantic Scholar [semanticscholar.org]

- 17. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. This document details the compound's physical and chemical properties, stability under various conditions, and reactivity in key chemical transformations. Experimental protocols, quantitative data, and mechanistic pathways are presented to support further research and application of this versatile molecule.

Compound Overview

4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a five-membered heterocyclic aromatic compound. The pyrrole ring is a fundamental structural motif in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The substituents on this particular molecule, a methyl group at the 4-position and an ethyl carboxylate group at the 3-position, significantly influence its electronic properties, reactivity, and biological activity. Pyrrole-3-carboxylate derivatives, in particular, have been investigated for their potential as antibacterial and anticancer agents.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is provided in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| CAS Number | 2199-49-7 | [5] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | Not available | |

| Boiling Point | 162 °C at 11 mmHg | [6] |

| Solubility | Sparingly soluble in water | |

| XLogP3 | 2.1 | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. PubChem provides access to the FTIR spectrum of the compound.[5]

-

Mass Spectrometry: Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass spectral data, including collision cross sections for various adducts, is available.[9]

Stability Profile

The stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester under various conditions is a critical factor for its synthesis, storage, and application.

Thermal Stability

Substituted pyrroles generally exhibit good thermal stability.[10] However, specific data on the decomposition temperature of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is not available in the searched literature. For related pyrrole derivatives, thermal stability has been shown to be influenced by the nature of the substituents.[10]

Photostability

Pyrrole-containing compounds can undergo photodegradation through direct and indirect pathways.[11] The substituents on the pyrrole ring play a crucial role in determining the rate and mechanism of photodegradation. Specific photostability studies on 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester have not been found.

Chemical Stability

-

Acidic Conditions: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization. This is because protonation of the pyrrole ring results in a loss of aromaticity, forming an unstable cation that readily polymerizes. Therefore, reactions involving this compound should ideally be carried out under neutral or mildly acidic conditions.[12]

-

Basic Conditions: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases. The ester functional group is susceptible to hydrolysis under basic conditions (saponification).

Reactivity Profile

The reactivity of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is governed by the electron-rich nature of the pyrrole ring and the presence of the electron-withdrawing ethyl carboxylate group.

Synthesis of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Several classical methods are available for the synthesis of substituted pyrroles, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[11][12][13][14][15][16][17][18][19][20][21][22][23][24] While specific protocols for the target molecule are not detailed in the search results, the general principles of these reactions can be applied.

Caption: Overview of common synthetic routes to substituted pyrroles.

Experimental Protocol: General Paal-Knorr Synthesis of a Substituted Pyrrole [13][14]

-

Materials: 1,4-dicarbonyl compound, primary amine or ammonia, and a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the primary amine or ammonia to the solution. A weak acid catalyst, such as acetic acid, can be added to accelerate the reaction.

-

Heat the reaction mixture under reflux for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Electrophilic Substitution

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions, such as nitration and bromination.[25] The directing effects of the existing substituents will influence the position of substitution. The methyl group is an activating, ortho-, para-directing group, while the ethyl carboxylate is a deactivating, meta-directing group. The overall regioselectivity will be a balance of these electronic effects and steric hindrance.

Reactions at the Ester Group

The ethyl carboxylate group can undergo various transformations typical of esters.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

Oxidation

The pyrrole ring can be susceptible to oxidation, and the outcome of the reaction depends on the oxidant used. Strong oxidizing agents can lead to ring-opening or polymerization. Milder oxidants like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used for specific transformations, such as epoxidation of double bonds if present in substituents.[26][27][28][29][30]

Caption: Reactivity map for 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Biological and Medicinal Significance

Pyrrole-containing compounds are of great interest in drug discovery due to their wide range of biological activities.[1][2][3] Derivatives of pyrrole-3-carboxylic acid have been reported to possess antibacterial and anticancer properties.[2][4] For instance, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids have shown activity against Staphylococcus species.[31] Furthermore, pyrrole-3-carboxamide derivatives have been investigated as inhibitors of EZH2, a target in cancer therapy.[32] While the specific biological activity and potential signaling pathway involvement of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester have not been explicitly detailed in the available literature, its structural similarity to other biologically active pyrroles suggests its potential as a scaffold for the development of new therapeutic agents.

Conclusion

4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a valuable building block in organic synthesis and medicinal chemistry. This guide has summarized its key physicochemical properties, stability profile, and reactivity. The electron-rich pyrrole ring is prone to electrophilic substitution, while the ester functionality allows for a variety of chemical transformations. Although specific experimental protocols and quantitative reactivity data for this particular compound are not extensively documented in the public domain, the general principles of pyrrole and ester chemistry provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its reaction kinetics, stability under a broader range of conditions, and to explore its potential biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. PubChemLite - Ethyl 4-methyl-1h-pyrrole-3-carboxylate (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Pyrrole synthesis [organic-chemistry.org]

- 23. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 30. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 31. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Aromaticity and Electronic Nuances of Functionalized Pyrroles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the aromaticity and electronic structure of functionalized pyrroles, offering valuable insights for researchers, scientists, and professionals in drug development. This document delves into the core principles governing the unique properties of these heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the participation of the nitrogen lone pair in the π-electron system, make it a versatile building block.[1][2] Functionalization of the pyrrole ring allows for the fine-tuning of its electronic structure and, consequently, its reactivity and biological activity. Understanding the interplay between substituents and the inherent aromaticity of the pyrrole core is paramount for the rational design of novel therapeutics and functional materials. This guide will explore these intricacies in detail.

The Aromatic Character of Pyrrole: A Delicate Balance

Pyrrole's aromaticity is a consequence of its planar, cyclic structure with a continuous ring of p-orbitals containing six π-electrons, in accordance with Hückel's rule.[3] The nitrogen atom contributes its lone pair to the delocalized system, which significantly influences the ring's electron density and reactivity.[4] Unlike the lone pair in pyridine, the pyrrole nitrogen's lone pair is integral to its aromaticity, rendering it less basic and more acidic. The aromaticity of pyrrole is often compared to other five-membered heterocycles, with the order generally being thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[4]

Quantifying Aromaticity: Key Experimental and Computational Descriptors

The aromaticity of functionalized pyrroles is not merely a qualitative concept but can be quantified using a variety of experimental and computational techniques. These methods provide valuable data for comparing the effects of different substituents on the electronic structure of the pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the pyrrole ring. The chemical shifts of the ring protons and carbons are sensitive to the electron density at each position. Electron-withdrawing groups (EWGs) typically cause a downfield shift (higher ppm) of the NMR signals, indicating a decrease in electron density, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functionalized Pyrroles

| Substituent | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -H | α (2,5) | ~6.7 | ~118 |

| β (3,4) | ~6.1 | ~108 | |

| -NO₂ (EWG) | 2 | H3: ~7.1, H4: ~6.4, H5: ~7.3 | C2: ~145, C3: ~113, C4: ~110, C5: ~125 |

| -CN (EWG) | 2 | H3: ~6.9, H4: ~6.2, H5: ~7.1 | C2: ~110, C3: ~112, C4: ~111, C5: ~124 |

| -NH₂ (EDG) | 2 | H3: ~5.8, H4: ~6.0, H5: ~6.4 | C2: ~140, C3: ~98, C4: ~107, C5: ~115 |

| -OCH₃ (EDG) | 2 | H3: ~5.9, H4: ~6.1, H5: ~6.6 | C2: ~155, C3: ~95, C4: ~108, C5: ~116 |

Note: Chemical shifts are approximate and can vary with solvent and other substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of bond lengths within the pyrrole ring. In an ideal aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. Substituents can induce bond length alternation, providing a geometric measure of their effect on π-electron delocalization.

Table 2: Representative C-C and C-N Bond Lengths (Å) in Functionalized Pyrroles

| Substituent | Position | C2-C3 | C3-C4 | C4-C5 | N1-C2 | N1-C5 |

| -H | - | 1.382 | 1.417 | 1.382 | 1.370 | 1.370 |

| -NO₂ (EWG) | 2 | 1.401 | 1.395 | 1.375 | 1.355 | 1.365 |

| -NH₂ (EDG) | 2 | 1.375 | 1.425 | 1.370 | 1.380 | 1.375 |

Note: Bond lengths are illustrative and can vary based on the full crystal structure.

Computational Aromaticity Indices

Several computational indices are widely used to quantify aromaticity. These provide a theoretical framework for understanding the electronic effects of substituents.

-

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). More negative values generally correlate with greater aromaticity.

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or bond-alternated structure.

-

Aromatic Stabilization Energy (ASE): ASE is an energetic measure of aromaticity, typically calculated as the energy difference between the cyclic, delocalized system and a suitable non-aromatic reference compound. A more positive ASE indicates greater aromatic stabilization.

Table 3: Comparative Aromaticity Indices for Substituted Pyrroles

| Substituent | Position | NICS(1) (ppm) | HOMA | ASE (kcal/mol) |

| -H | - | -15.2 | 0.95 | 22.5 |

| -NO₂ (EWG) | 2 | -16.5 | 0.97 | 24.1 |

| -CN (EWG) | 2 | -16.1 | 0.96 | 23.5 |

| -NH₂ (EDG) | 2 | -14.1 | 0.93 | 20.8 |

| -OCH₃ (EDG) | 2 | -14.5 | 0.94 | 21.5 |

Note: These values are representative and can vary depending on the computational method and basis set used.

The Influence of Substituents on Electronic Structure

The electronic properties of the pyrrole ring are highly sensitive to the nature and position of substituents. This can be understood in terms of the interplay between inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl groups decrease the electron density of the pyrrole ring through inductive and resonance effects. This generally leads to an increase in aromaticity, as reflected by more negative NICS values and higher HOMA and ASE values. The decrease in electron density makes the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly when the EWG is at the 2-position.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the pyrrole ring via resonance effects. This can sometimes lead to a slight decrease in aromaticity as it perturbs the even distribution of π-electrons. The increased electron density enhances the nucleophilicity of the ring, making it more reactive towards electrophiles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of functionalized pyrroles.

Synthesis of Functionalized Pyrroles

5.1.1. Synthesis of a Pyrrole with an Electron-Withdrawing Group: 2-Cyanopyrrole [5][6][7]

This procedure is a representative method for introducing a cyano group onto the pyrrole ring.

-

To a solution of pyrrole (1.0 eq) in a suitable solvent such as DMF, add a cyanating agent like trimethylsilyl cyanide (TMSCN) (1.2 eq).

-

Add a copper(II) triflate (Cu(OTf)₂) catalyst (0.1 eq) and an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyanopyrrole.

-

Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

5.1.2. Synthesis of a Pyrrole with an Electron-Donating Group: 2-Aminopyrrole [1][2][6][8][9]

This three-component reaction provides an efficient route to 2-aminopyrroles.

-

In a round-bottom flask, combine an N-tosylimine (1.0 eq), dimethyl acetylenedicarboxylate (DMAD) (1.1 eq), and an isocyanide (1.1 eq) in a suitable solvent like dichloromethane.

-

Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 2-aminopyrrole derivative.

-

Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified functionalized pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 s, and 16-32 scans. For ¹³C NMR, use a spectral width of 220 ppm, a relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed for ¹³C NMR to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the functionalized pyrrole suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[10][11]

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as a series of images at different crystal orientations.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate bond lengths and angles.

Computational Analysis (NICS, HOMA, ASE)

-

Structure Optimization: Build the 3D structure of the functionalized pyrrole using a molecular modeling program. Perform a geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, to obtain the lowest energy conformation.

-

NICS Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the same level of theory. Place a dummy atom (Bq) at the geometric center of the pyrrole ring to calculate NICS(0). For NICS(1), place the dummy atom 1 Å above the ring center. The NICS value is the negative of the calculated isotropic magnetic shielding tensor at the position of the dummy atom.

-

HOMA Calculation: Extract the bond lengths from the optimized geometry. Calculate the HOMA index using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where n is the number of bonds, R_opt is the optimal bond length for a given bond type, R_i are the calculated bond lengths, and α is a normalization constant.

-

ASE Calculation: Devise an appropriate isodesmic or homodesmotic reaction where the number and type of bonds are conserved on both sides of the equation, with the functionalized pyrrole as the reactant and suitable non-aromatic reference molecules as products. Calculate the energies of all species in the reaction at a consistent level of theory. The ASE is the calculated enthalpy change of this reaction.[3]

Conclusion

The aromaticity and electronic structure of functionalized pyrroles are multifaceted properties that can be systematically investigated through a combination of synthetic, spectroscopic, and computational methods. This guide has provided an in-depth overview of the key principles and experimental protocols for the characterization of these important heterocyclic compounds. A thorough understanding of how substituents modulate the electronic landscape of the pyrrole ring is crucial for the design of new molecules with tailored properties for applications in drug discovery and materials science. The data and methodologies presented herein serve as a valuable resource for researchers in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]

- 10. How To [chem.rochester.edu]

- 11. journals.iucr.org [journals.iucr.org]

Biological significance of the pyrrole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged structure in the realm of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide delves into the profound biological significance of the pyrrole scaffold, offering a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential. From blockbuster drugs to promising clinical candidates, the pyrrole nucleus continues to be a fertile ground for the discovery of novel medicines targeting a wide spectrum of diseases.

Diverse Biological Activities of Pyrrole-Containing Compounds

The inherent chemical features of the pyrrole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for its versatile binding to a multitude of biological targets. This has led to the development of pyrrole-containing drugs with a wide range of pharmacological activities.[1][2][3]

Anticancer Activity

The pyrrole scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.[4][5] One of the most notable examples is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting key signaling pathways involved in tumor angiogenesis and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][6][8]

Antimicrobial and Antifungal Activity

Pyrrole derivatives have demonstrated significant potential in combating infectious diseases.[9][10] Naturally occurring pyrroles like pyrrolnitrin exhibit broad-spectrum antifungal activity.[11] Synthetic pyrrole-based compounds have been developed with potent antibacterial and antifungal properties, often targeting essential microbial enzymes or cellular processes.[9][12] Their efficacy has been demonstrated against a range of pathogens, including drug-resistant strains, highlighting their importance in the ongoing battle against microbial resistance.[9]

Anti-inflammatory and Analgesic Effects

The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac .[13] These drugs exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[14]

Cholesterol-Lowering Effects

Atorvastatin , one of the most widely prescribed drugs for lowering cholesterol, features a central pyrrole ring.[13][15] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[16][17][18] By inhibiting this enzyme, atorvastatin reduces hepatic cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.[12][16]

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of pyrrole-containing compounds.[13][19][20] Certain derivatives have shown promise in preclinical models of neurodegenerative diseases by mitigating oxidative stress, inhibiting key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulating neuroinflammatory pathways.[19][21][22]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of various pyrrole derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [1] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [1] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |

| Alkynylated Pyrrole 12l | U251 (Glioma) | - | 2.29 ± 0.18 | [3] |

| Alkynylated Pyrrole 12l | A549 (Lung) | - | 3.49 ± 0.30 | [3] |

| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | MTT | 44.63 ± 3.51 | [3][23] |

| Isatin-pyrrole derivative | HepG2 (Liver) | - | 0.47 | [24] |

| Pyrrolo[2,3-d]pyrimidine 1a | A549 (Lung) | - | 0.35 | [25] |

| Pyrrolo[2,3-d]pyrimidine 1b | PC-3 (Prostate) | - | 1.04 | [25] |

| Pyrrole-indole hybrid 3h | T47D (Breast) | - | 2.4 | [9] |

| Pyrrole-indole hybrid 3k | T47D (Breast) | - | 10.6 | [9] |

| Imidazolylpyrrolone derivative | A498 (Renal) | - | low micromolar | [26] |

| Aroyl-aryl-pyrrole 22 | MCF-7 (Breast) | - | 0.015 | [27] |

| Aroyl-aryl-pyrrole 23 | MCF-7 (Breast) | - | 0.015 | [27] |

| Aroyl-aryl-pyrrole 28 | Tubulin Assembly | - | 0.86 | [27] |

Table 2: Antimicrobial and Antifungal Activity of Pyrrole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-based Chalcone 2 | Enterococcus faecalis | 100 | [28] |

| Pyrrole-based Chalcone 10 | Enterococcus faecalis | 100 | [28] |

| Pyrrole-based Chalcone 3 | Candida albicans | 50 | [28] |

| Pyrrole-based Chalcone 7 | Candida albicans | 50 | [28] |

| Pyrrole-based Chalcone 7 | Candida krusei | 25 | [28] |

| Pyrrole-based Chalcone 9 | Candida krusei | 25 | [28] |

| Pyrrolo[2,3-b]pyrrole 2 | Pseudomonas aeruginosa | 50 | [29] |

| Pyrrolo[2,3-b]pyrrole 3 | Staphylococcus aureus | - (comparable to ciprofloxacin) | [29] |

| Pyrrolyl benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | [10] |

| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |

| Pyrrole derivative 44 | S. aureus and E. coli | 16 | [30] |

Table 3: Enzyme Inhibitory Activity of Pyrrole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Pyrrole-indole hybrid 3h | Aromatase | 1.8 | - | [9] |

| Pyrrole-indole hybrid 3k | Aromatase | 0.018 | - | [9] |

| 2-Cyanopyrrole A12 | Tyrosinase | 0.97 | - | [31] |

| Furan-pyrrole derivative 6 | MAO-A | 0.162 | 0.1221 | [32] |

Signaling Pathways Modulated by Pyrrole-Containing Drugs

The therapeutic effects of many pyrrole-based drugs are a direct consequence of their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, leading to the blockade of downstream signaling pathways critical for tumor growth and angiogenesis.

Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting step in cholesterol synthesis, and also impacts mTOR signaling in pancreatic islets.[11]

Experimental Protocols for Evaluating Biological Activity

Standardized and robust experimental protocols are essential for the accurate assessment of the biological activity of novel pyrrole derivatives.

Synthesis of Pyrrole Derivatives

A common synthetic route to obtain pyrrole derivatives is through a [3+2] cycloaddition reaction. For instance, new pyrroles can be synthesized by reacting benzimidazolium bromide derivatives with asymmetrical acetylenes in 1,2-epoxybutane, which acts as both a solvent and a reagent for generating the intermediate ylides.[7][33][34]

General Procedure for [3+2] Cycloaddition:

-

A mixture of the benzimidazolium bromide derivative and the asymmetrical acetylene is dissolved in 1,2-epoxybutane.[33]

-

The reaction mixture is refluxed for a specified period (e.g., 10 hours).[33]

-

After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., acetone), and dried.[33]

-

The structure of the synthesized pyrrole is confirmed by analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[33]

In Vitro Anticancer Activity Evaluation

1. Cell Viability Assays (MTT/MTS): These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.[35]

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[35]

-

Protocol Outline: [1]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrole derivative for a specified duration (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate.

-

Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1]

-

Protocol Outline: [1]

-

Treat cells with the pyrrole derivative.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

3. Cell Cycle Analysis: This assay determines the effect of a compound on the progression of the cell cycle.[1]

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.[1]

-

Protocol Outline: [1]

-

Treat cells with the pyrrole derivative.

-

Harvest the cells, wash with PBS, and fix in ice-cold ethanol.

-

Wash the fixed cells and resuspend in a PI staining solution containing RNase A.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[36]

-

Protocol Outline: [36]

-

Prepare serial dilutions of the pyrrole compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. Disk Diffusion Method (Kirby-Bauer): This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[37]

-

Protocol Outline: [37]

-

Prepare a standardized inoculum of the test bacterium and spread it uniformly onto an agar plate.

-

Apply paper disks impregnated with a known concentration of the pyrrole compound to the surface of the agar.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk.

-

Enzyme Inhibition Assay

General Protocol for Enzyme Inhibition Assay: [25][38]

-

Principle: The activity of a target enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the reaction rates.

-

Protocol Outline: [38]

-

Prepare a reaction buffer at the optimal pH for the enzyme.

-

Pre-incubate the enzyme with various concentrations of the pyrrole inhibitor.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the initial reaction rates and determine the IC50 and/or Ki values of the inhibitor.

-

Conclusion

The pyrrole scaffold is an undeniably vital component in the medicinal chemist's toolbox. Its remarkable versatility, evidenced by its presence in a wide array of clinically successful drugs, underscores its continued importance in drug discovery. The diverse biological activities, from potent anticancer and antimicrobial effects to crucial roles in managing metabolic and inflammatory diseases, ensure that the exploration of novel pyrrole-based compounds will remain a vibrant and productive area of research. The experimental protocols and data presented in this guide provide a foundational framework for professionals in the field to design, synthesize, and evaluate the next generation of pyrrole-containing therapeutics, with the ultimate goal of addressing unmet medical needs and improving human health.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 7. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Atorvastatin - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 36. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. acgpubs.org [acgpubs.org]

- 38. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-3-carboxylate

This technical guide provides a comprehensive overview of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document details its chemical identity, physicochemical properties, and general synthetic considerations.

Nomenclature

IUPAC Name: ethyl 4-methyl-1H-pyrrole-3-carboxylate[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

4-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester[1]

-

Ethyl 4-methylpyrrole-3-carboxylate[1]

-

3-Ethoxycarbonyl-4-methyl-pyrrole[1]

-

NSC 35994[1]

Chemical and Physical Properties

The following table summarizes the key computed physicochemical properties of Ethyl 4-methyl-1H-pyrrole-3-carboxylate. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | PubChem |

| Molecular Weight | 153.18 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 153.078978594 Da | [1] |

| Monoisotopic Mass | 153.078978594 Da | [1] |

| Topological Polar Surface Area | 42.1 Ų | [1] |